4-(2-tert-butyl-6-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Overview
Description
4-(2-tert-butyl-6-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C21H35NO6 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(2-tert-butyl-6-methylphenoxy)butyl](3-methoxypropyl)amine oxalate is 397.24643784 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Stabilizer Applications
- Research has explored the development of new combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate, employing phenols such as 2-tert-butyl-4-methylphenol and hindered amine stabilizers (HAS) for enhancing the stability of polypropylene against photo- and thermo-oxidation. This indicates the potential utility of similar compounds in polymer stabilization and protection against degradation (Mosnáček et al., 2003).
Catalysis and Oxidation Reactions
- Dirhodium caprolactamate has been shown to efficiently catalyze the generation of tert-butylperoxy radicals from tert-butyl hydroperoxide, effectively oxidizing phenols and anilines. This suggests that compounds with tert-butyl groups, similar to the query compound, could play a role in oxidation reactions (Ratnikov et al., 2011).
Electrochemical and Spectroscopic Analysis
- Investigations into the spin interaction in octahedral zinc complexes of mono- and diradical Schiff and Mannich bases, including compounds with tert-butyl and methoxy groups, provide insights into their electrochemical and magnetic properties. This research is relevant for understanding the electronic structure and reactivity of similar compounds (Orio et al., 2010).
Properties
IUPAC Name |
4-(2-tert-butyl-6-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.C2H2O4/c1-16-10-8-11-17(19(2,3)4)18(16)22-15-7-6-12-20-13-9-14-21-5;3-1(4)2(5)6/h8,10-11,20H,6-7,9,12-15H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZHHUYIDGOJRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCCCNCCCOC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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